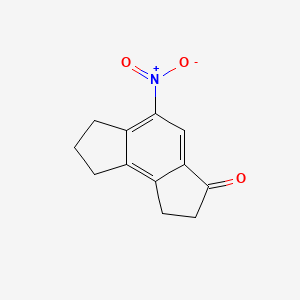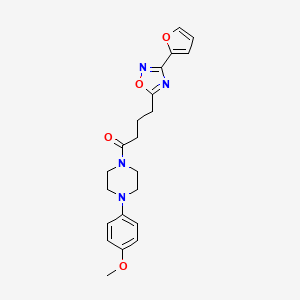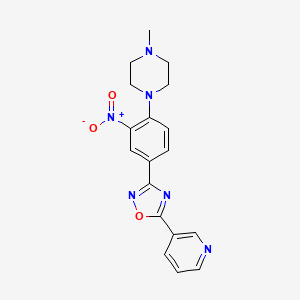
3-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 3-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to interact with certain receptors in the body, leading to the inhibition of certain enzymes and signaling pathways. This inhibition results in the anti-inflammatory, anti-cancer, and anti-microbial effects observed in various studies.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits several biochemical and physiological effects. It has been found to inhibit the production of certain cytokines and chemokines involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells and inhibit the growth of certain microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole in lab experiments include its potential therapeutic applications, high affinity for certain receptors, and its ability to inhibit certain enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at higher concentrations.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole. One potential direction is the development of this compound as a potential drug candidate for the treatment of inflammatory diseases, cancer, and microbial infections. Another direction is the study of the compound's interactions with different receptors in the body and the identification of new targets for drug development. Additionally, the optimization of the synthesis method and the study of the compound's pharmacokinetics and pharmacodynamics are also potential future directions.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential therapeutic applications in various scientific research studies. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in drug development and its interactions with different receptors in the body.
Synthesemethoden
The synthesis of 3-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been achieved using several methods. One of the commonly used methods is the reaction of 4-(4-methylpiperazin-1-yl) nitrobenzene with pyridine-3-carboxylic acid hydrazide in the presence of phosphorus oxychloride. The resulting product is then treated with acetic anhydride to obtain the final compound. Other methods involve the use of different reagents and catalysts that lead to the synthesis of the same compound.
Wissenschaftliche Forschungsanwendungen
The 3-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has shown potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have also shown that this compound has a high affinity for certain receptors in the body, making it a potential candidate for drug development.
Eigenschaften
IUPAC Name |
3-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-5-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c1-22-7-9-23(10-8-22)15-5-4-13(11-16(15)24(25)26)17-20-18(27-21-17)14-3-2-6-19-12-14/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQQOEULGPCBDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C3=NOC(=N3)C4=CN=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-chlorobenzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B7707195.png)
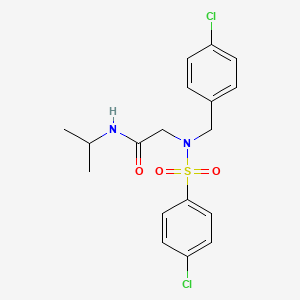
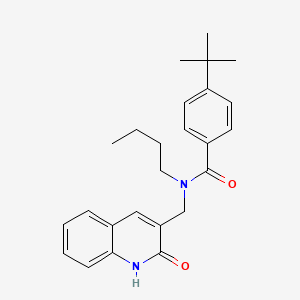

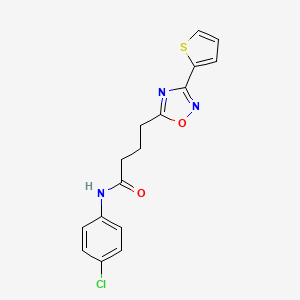
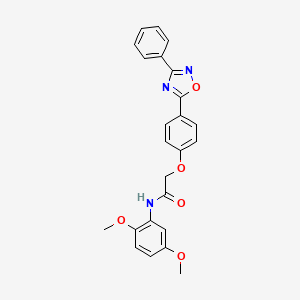

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7707253.png)

![2,7-dimethyl-N'-(1-methylpiperidin-4-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7707268.png)


